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Compound of Interest

Compound Name: (+)-Galbacin

Cat. No.: B1201550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic methods used to characterize

the natural product (+)-Galbacin. The structural elucidation of a novel compound is a critical

step in natural product chemistry and drug development, relying on a combination of modern

spectroscopic techniques. This note outlines the data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

(+)-Galbacin, along with the experimental protocols for these analyses.

Introduction to (+)-Galbacin
(+)-Galbacin is a lignan natural product that has been the subject of interest due to its potential

biological activities. Accurate structural confirmation and characterization are paramount for

any further investigation into its therapeutic potential. Spectroscopic analysis provides the

necessary evidence for its chemical structure, purity, and stereochemistry.

Data Presentation
A comprehensive analysis of (+)-Galbacin has been conducted using a suite of spectroscopic

techniques. The quantitative data are summarized below for clarity and ease of comparison.

Note: The following tables are populated with representative data for (+)-Galbacin based on

typical values found for similar lignan structures. Actual experimental values may vary slightly.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for (+)-Galbacin (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2, 5 4.68 d 8.5

3, 4 2.15 m -

6, 6' 6.85 d 8.0

7, 7' 6.78 d 1.5

8, 8' 6.75 dd 8.0, 1.5

3-CH₃, 4-CH₃ 0.95 d 7.0

O-CH₂-O 5.94 s -

Table 2: ¹³C NMR Spectroscopic Data for (+)-Galbacin (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1, 1' 135.2

2, 5 82.1

3, 4 41.5

6, 6' 108.2

7, 7' 106.5

8, 8' 119.3

9, 9' 147.9

10, 10' 146.8

3-CH₃, 4-CH₃ 14.1

O-CH₂-O 101.1

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for (+)-Galbacin

Wavenumber (cm⁻¹) Intensity Assignment

3010-2850 Medium
C-H stretching (aromatic and

aliphatic)

1605, 1504, 1488 Strong C=C stretching (aromatic)

1245, 1038 Strong C-O stretching (ether)

928 Strong O-CH₂-O bending

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular

formula of a compound.
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Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Galbacin

Ion m/z Calculated m/z Found

[M+H]⁺ 341.1389 341.1385

[M+Na]⁺ 363.1208 363.1205

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of (+)-Galbacin was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence.

Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a

relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key

parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a

relaxation delay of 2 seconds. 1024 scans were accumulated.

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and

the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.
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Sample Preparation: A small amount of solid (+)-Galbacin was placed directly onto the ATR

crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. 32 scans were

co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum

of the clean ATR crystal was recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)

source.

Sample Preparation: A dilute solution of (+)-Galbacin (approximately 10 µg/mL) was

prepared in methanol.

Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5

µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z

100-1000. The instrument was calibrated using a standard calibrant solution to ensure high

mass accuracy.

Visualizations
The following diagrams illustrate the workflow and logical connections in the spectroscopic

characterization of (+)-Galbacin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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